3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
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Overview
Description
3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of benzimidazole derivatives, which are synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone can be compared with other benzimidazole derivatives, such as:
- 2-(5-nitro-1H-benzimidazol-2-yl) phenol
- 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole
- 3-(1H-benzo[d]imidazol-2-yl) These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of benzimidazole, piperidine, and pyridazine moieties in this compound distinguishes it from other compounds, providing distinct properties and potential uses .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-2-5-18(23-22-13)26-11-14-6-8-24(9-7-14)19(25)15-3-4-16-17(10-15)21-12-20-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAFXBYHBWONCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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